![molecular formula C11H7NO2 B13716758 Naphtho[1,2-d]isoxazol-1(2H)-one](/img/structure/B13716758.png)
Naphtho[1,2-d]isoxazol-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphtho[1,2-d]isoxazol-1(2H)-one is a heterocyclic compound that features a fused ring system combining a naphthalene moiety with an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-d]isoxazol-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with nitrile oxides, which are generated in situ. The reaction conditions often include the use of catalysts such as copper(I) salts to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Naphtho[1,2-d]isoxazol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphtho[1,2-d]isoxazole oxides, while reduction can yield various reduced derivatives of the isoxazole ring .
科学研究应用
Naphtho[1,2-d]isoxazol-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential antiviral and antibacterial properties.
Materials Science: The unique structural properties of this compound make it a candidate for use in organic electronics and photovoltaic applications.
Biological Studies: It has been used as a probe in various biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism of action of Naphtho[1,2-d]isoxazol-1(2H)-one varies depending on its application. In medicinal chemistry, its antiviral activity is attributed to the induction of heme oxygenase-1, which leads to the suppression of viral replication. This involves the activation of the Nrf2 pathway and the inhibition of viral protease activity .
相似化合物的比较
Similar Compounds
Naphtho[1,2-d]oxazole: Similar in structure but with an oxygen atom in place of the nitrogen in the isoxazole ring.
Naphtho[1,2-d]thiazole: Contains a sulfur atom in the ring, offering different chemical properties and reactivity.
Naphtho[1,2-d]furan: Features an oxygen atom in a furan ring, leading to different electronic properties.
Uniqueness
Naphtho[1,2-d]isoxazol-1(2H)-one is unique due to its specific ring structure, which combines the properties of both naphthalene and isoxazole. This fusion results in distinct electronic and steric characteristics, making it valuable for various applications in medicinal chemistry and materials science.
属性
分子式 |
C11H7NO2 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC 名称 |
benzo[e][1,2]benzoxazol-1-one |
InChI |
InChI=1S/C11H7NO2/c13-11-10-8-4-2-1-3-7(8)5-6-9(10)14-12-11/h1-6H,(H,12,13) |
InChI 键 |
VJLLHPYCGYPFIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)NO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-sulfanylethoxy)ethyl]carbamate](/img/structure/B13716678.png)
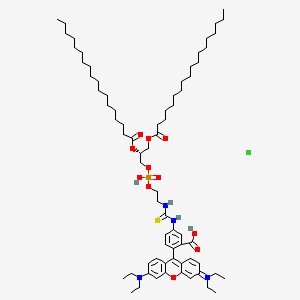


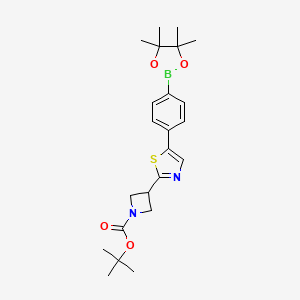
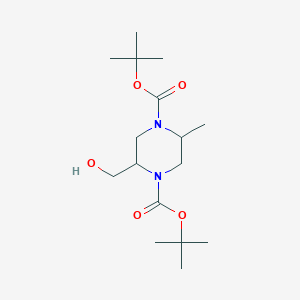
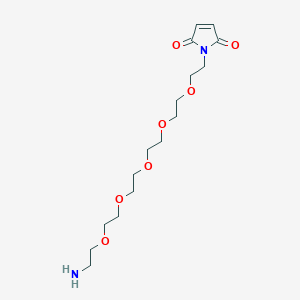
![(2S)-1-[(1S)-1-(Dicyclohexylphosphino)ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13716722.png)

![1-chloro-2-[(Z)-2-ethoxyethenyl]benzene](/img/structure/B13716727.png)
![7-Bromobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13716736.png)
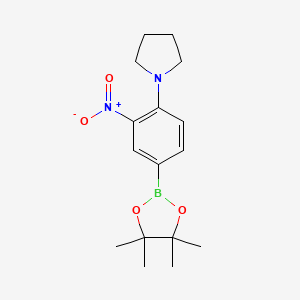

![7-Bromo-3-(5-bromo-3-methylpyridin-2-yl)-9-methyl-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B13716765.png)
